4-Methyl-2-(2-methylpropyl)oxan-2-ol, also known as tetrahydro-4-methyl-2-(2-methylpropyl)-2H-pyran-4-ol, is a chemical compound characterized by its unique structure comprising a six-membered heterocyclic ring (pyran) fused with a five-membered ring (tetrahydro). The molecular formula is , and it has a molar mass of approximately 172.26 g/mol. This compound features a hydroxyl group (-OH) at the fourth carbon of the pyran ring and a branched alkyl chain (2-methylpropyl or isobutyl) at the second carbon, which contributes to its hydrophobic properties and potential biological activity .
The chemical reactivity of 4-methyl-2-(2-methylpropyl)oxan-2-ol is influenced by the hydroxyl group, which can participate in various reactions such as:
These reactions are significant for synthesizing derivatives and exploring the compound's reactivity in organic chemistry .
The synthesis of 4-methyl-2-(2-methylpropyl)oxan-2-ol typically involves cyclization reactions between dienes and carbonyl compounds. A notable method includes:
4-Methyl-2-(2-methylpropyl)oxan-2-ol finds applications primarily in:
The compound’s unique structural features make it valuable in developing new fragrances and flavors .
Several compounds share structural similarities with 4-methyl-2-(2-methylpropyl)oxan-2-ol. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Isobutyl-4-hydroxytetrahydropyran | Similar pyran structure | Exhibits similar biological activity but varies in hydrophobicity due to different substituents |
| 3-Methyl-3-pentanol | Aliphatic alcohol | Lacks the cyclic structure but shares hydroxyl functionality |
| 4-Methoxybenzyl alcohol | Aromatic alcohol | Different functional groups lead to distinct reactivity and applications |
The uniqueness of 4-methyl-2-(2-methylpropyl)oxan-2-ol lies in its specific combination of a pyran ring with a branched alkyl chain, which may confer distinct properties compared to these similar compounds .
The construction of the tetrahydropyran core in 4-methyl-2-(2-methylpropyl)oxan-2-ol predominantly relies on cyclization strategies that balance regioselectivity and ring strain minimization. Two principal pathways dominate contemporary synthesis:
Thermally promoted [4+2] cyclizations between dienes and carbonyl compounds represent the most direct route to the pyran scaffold. For example, reacting 3-methyl-1,3-pentadiene with isobutyraldehyde under Lewis acid catalysis (e.g., BF₃·OEt₂) yields the tetrahydropyran precursor, which undergoes subsequent oxidation and functionalization. The reaction proceeds via a chair-like transition state where the carbonyl oxygen attacks the terminal diene carbon, followed by proton transfer to stabilize the oxocarbenium intermediate (Figure 1).
Table 1: Kinetic parameters for diene-carbonyl cyclization
| Temperature (°C) | k (M⁻¹s⁻¹) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |
|---|---|---|---|
| 25 | 0.012 | 85.2 | -120.4 |
| 50 | 0.087 | 82.9 | -115.7 |
| 75 | 0.354 | 80.1 | -108.3 |
Data adapted from pyran cyclization studies demonstrates the reaction's exothermic nature (ΔH‡ ≈ 80–85 kJ/mol) and entropic penalty (ΔS‡ < 0), consistent with a concerted asynchronous mechanism.
Alternative approaches exploit conjugated enol ether intermediates capable of 6π-electrocyclic closure. Source documents a cytochrome P450-mediated four-electron oxidation generating α,β-unsaturated ketones that undergo spontaneous electrocyclization to form pyrans. This biomimetic pathway proceeds through a planar transition state, favoring suprafacial orbital overlap (Figure 2). Computational studies indicate activation energies of 92–105 kJ/mol for this step, with electron-withdrawing groups (e.g., nitroaryl) accelerating ring closure by stabilizing partial positive charge development at the reaction center.
4-Methyl-2-(2-methylpropyl)oxan-2-ol, commonly known by its trade name Florol, represents a significant advancement in modern perfumery as a synthetic fragrance ingredient with distinctive muguet characteristics [1] [2]. This tetrahydropyran derivative has gained considerable importance in the fragrance industry due to its ability to replicate lily-of-the-valley notes while offering superior stability compared to traditional alternatives [3] [4]. The compound's molecular formula C₁₀H₂₀O₂ and molecular weight of 172.27 grams per mole contribute to its unique olfactory properties and chemical behavior in various formulation matrices [2] [5].
The development of this compound emerged from the need to replace less stable floral aldehydes and address regulatory constraints affecting traditional muguet ingredients like hydroxycitronellal [2] [4]. Research conducted since its discovery in 1986 has established 4-Methyl-2-(2-methylpropyl)oxan-2-ol as a versatile building block in modern perfumery, capable of imparting fresh, clean, soft, natural, and floral characteristics reminiscent of muguet [2] [6]. The compound exhibits medium odor strength with heart note volatility, making it particularly valuable for creating elegant floral diffusion without altering the fundamental character of fragrance compositions [1] [4].
| Property | Value |
|---|---|
| Chemical Name | 4-Methyl-2-(2-methylpropyl)oxan-2-ol |
| IUPAC Name | 4-methyl-2-(2-methylpropyl)oxan-4-ol |
| CAS Number | 63500-71-0 |
| Molecular Formula | C₁₀H₂₀O₂ |
| Molecular Weight (g/mol) | 172.27 |
| Appearance | Colorless liquid |
| Density (g/cm³) | 0.952 |
| Boiling Point (°C) | 227 |
| Flash Point (°C) | >100 |
| Volatility | Heart note |
| Odor Description | Fresh, clean, soft, natural, floral, muguet |
| Odor Strength | Medium |
The structure-activity relationship of 4-Methyl-2-(2-methylpropyl)oxan-2-ol reveals critical insights into the molecular basis of muguet fragrance perception [7] [8]. The tetrahydropyran ring system serves as the core structural framework that enables the lily-of-the-valley character, distinguishing it from linear chain alternatives like hydroxycitronellal [7] [8]. Research has demonstrated that the tertiary alcohol positioned at the fourth carbon of the ring is essential for the characteristic hydroxyl group contribution to the overall odor profile [2] [7].
The isobutyl substituent at the second position of the tetrahydropyran ring provides the distinctive floral-green facets that are characteristic of high-quality muguet compositions [3] [9]. This branched alkyl group contributes to the compound's ability to reproduce nuanced aspects of rose, cyclamen, and lilac while maintaining the primary lily-of-the-valley character [3] [9]. The methyl group at the fourth position not only enhances the stability of the molecule but also modifies the odor intensity, creating a more balanced and substantive fragrance experience [2] [6].
Comparative analysis with hydroxycitronellal reveals significant structural differences that impact olfactory performance [2] [7]. While hydroxycitronellal employs a flexible linear chain structure, 4-Methyl-2-(2-methylpropyl)oxan-2-ol utilizes a rigid tetrahydropyran ring system that optimizes molecular recognition by olfactory receptors [7] [10]. The chair conformation adopted by the tetrahydropyran ring in its lowest energy state contributes to the compound's consistent olfactory presentation [10].
| Structural Feature | Contribution to Muguet Character | Comparison with Hydroxycitronellal |
|---|---|---|
| Tetrahydropyran ring system | Core structural framework for lily-of-the-valley character | Different ring system vs. linear chain |
| Tertiary alcohol at position 4 | Essential for hydroxyl group odor contribution | Tertiary vs. secondary alcohol |
| Isobutyl substituent at position 2 | Provides characteristic floral-green facets | Branched vs. straight chain substituent |
| Methyl group at position 4 | Enhances stability and modifies odor intensity | Ring vs. chain methyl positioning |
| Ring conformation | Chair conformation optimizes molecular recognition | Rigid vs. flexible molecular framework |
| Stereochemistry | Racemic mixture provides balanced olfactory profile | Similar stereochemical complexity |
The stereochemical aspects of 4-Methyl-2-(2-methylpropyl)oxan-2-ol also play a crucial role in its olfactory properties [2] [5]. The compound exists as a racemic mixture, with the asymmetric carbon contributing to the complexity of the fragrance profile [2]. Research has shown that the racemic mixture provides a more balanced and nuanced olfactory experience compared to individual enantiomers, which may exhibit different olfactory intensities or character modifications [7].
The synergistic properties of 4-Methyl-2-(2-methylpropyl)oxan-2-ol in modern perfumery compositions demonstrate its value as both a primary fragrance component and an enhancing agent for other materials [11] [12]. Research has established that the compound exhibits significant synergistic effects when combined with various fragrance families, particularly in creating complex floral bouquets and enhancing the performance of traditional muguet accords [11] [12].
When combined with linalool derivatives, 4-Methyl-2-(2-methylpropyl)oxan-2-ol demonstrates enhanced floral diffusion characteristics at concentration ranges of 0.5 to 2.0 percent [6] [13]. This synergy results in improved substantivity, allowing the fragrance to maintain its character over extended periods while providing better projection and longevity [6] [14]. The interaction between the tetrahydropyran structure and terpene alcohols creates a harmonious blend that enhances the natural perception of the overall composition [13] [14].
The compound shows particularly effective synergy with phenylethyl alcohol in rose-muguet accords, typically employed at concentrations of 1.0 to 3.0 percent [4] [12]. This combination enhances the naturalness of the fragrance while maintaining the distinctive lily-of-the-valley character [4] [12]. Research indicates that this synergistic effect occurs through complementary molecular interactions that reinforce the floral character without creating olfactory interference [12] [13].
| Fragrance Component | Synergistic Effect | Concentration Range (%) | Application Benefits |
|---|---|---|---|
| Linalool derivatives | Enhanced floral diffusion | 0.5-2.0 | Better substantivity |
| Phenylethyl alcohol | Improved rose-muguet accord | 1.0-3.0 | Enhanced naturalness |
| Citrus aldehydes | Brightened top note projection | 0.1-0.5 | Improved projection |
| Rose oxides | Complex floral bouquet creation | 0.2-1.0 | Complexity increase |
| Geraniol | Natural rose-muguet harmony | 1.0-5.0 | Authenticity enhancement |
| Benzyl acetate | Increased tenacity and depth | 2.0-8.0 | Longevity improvement |
| Hydroxycitronellal | Regulatory replacement with maintained character | 5.0-15.0 | Regulatory compliance |
Citrus aldehydes demonstrate synergistic interactions with 4-Methyl-2-(2-methylpropyl)oxan-2-ol at low concentrations of 0.1 to 0.5 percent, resulting in brightened top note projection [11] [14]. This effect is particularly valuable in applications requiring immediate olfactory impact, such as personal care products and air fresheners [3] [14]. The aldehydic-green facets of the compound complement citrus materials by adding brightness and complexity to the overall fragrance structure [3] [9].
The combination with rose oxides creates complex floral bouquet effects when used at concentrations of 0.2 to 1.0 percent [12] [15]. This synergy enables perfumers to create sophisticated multi-dimensional floral compositions that exhibit greater complexity than individual components would provide [12] [15]. The tetrahydropyran structure appears to stabilize and enhance the perception of rose oxide materials, contributing to improved overall performance [15].
Studies have shown that 4-Methyl-2-(2-methylpropyl)oxan-2-ol functions effectively as a booster for other fragrances, intensifying and enhancing the overall impression of perfumery mixtures [15]. This booster effect is particularly pronounced in top-note applications where rapid and intensive odor impression is desired [15]. The compound's ability to provide synergistic effects while maintaining stability makes it valuable for applications requiring consistent performance over time [15].
The stabilization mechanisms of 4-Methyl-2-(2-methylpropyl)oxan-2-ol in cosmetic matrices represent a critical aspect of its commercial viability and performance in formulated products [16] [17]. Research has demonstrated that the compound exhibits different behaviors depending on the specific matrix type, with various stabilization mechanisms contributing to its overall performance in cosmetic applications [16] [17].
In oil-in-water emulsion systems, 4-Methyl-2-(2-methylpropyl)oxan-2-ol demonstrates hydrophobic partitioning into the oil phase, which reduces volatilization loss and enhances fragrance longevity [18] [17]. This partitioning behavior is influenced by the compound's molecular structure and lipophilicity, allowing it to concentrate in oil droplets where it experiences reduced volatility compared to the aqueous phase [18] [17]. The stabilization mechanism requires careful pH control between 6.5 and 7.5 to maintain optimal performance and prevent degradation [19] [20].
Water-in-oil emulsions provide enhanced compatibility for 4-Methyl-2-(2-methylpropyl)oxan-2-ol due to its affinity for the oil continuous phase [16] [19]. This matrix type offers improved fragrance longevity through reduced water-mediated degradation processes [19] [17]. However, formulations require antioxidant protection to prevent oxidative degradation of both the fragrance compound and the emulsion system [16] [20].
| Matrix Type | Stabilization Mechanism | Stability Benefits | Formulation Considerations |
|---|---|---|---|
| Oil-in-water emulsions | Hydrophobic partitioning into oil phase | Reduced volatilization loss | pH control 6.5-7.5 |
| Water-in-oil emulsions | Enhanced compatibility with oil continuous phase | Improved fragrance longevity | Antioxidant protection required |
| Alcoholic solutions | Good alcohol solubility maintains clarity | Maintained clarity and color | Storage below 25°C recommended |
| Anhydrous formulations | High stability in absence of water | Extended shelf life | Moisture exclusion critical |
| Micellar systems | Selective partitioning based on HLB properties | Controlled release profile | Emulsifier selection important |
| Cream bases | Integration into lipid crystal structures | Enhanced skin feel | Temperature cycling testing needed |
Alcoholic solutions demonstrate excellent compatibility with 4-Methyl-2-(2-methylpropyl)oxan-2-ol, maintaining clarity and color stability over extended periods [21] [20]. The compound's good alcohol solubility contributes to stable formulations, though storage below 25°C is recommended to prevent potential color development or chemical changes [21] [20]. Research has shown that alcoholic solutions provide consistent fragrance delivery with minimal matrix interference [20].
Anhydrous formulations offer the highest stability for 4-Methyl-2-(2-methylpropyl)oxan-2-ol due to the absence of water-mediated degradation pathways [16] [22]. These systems demonstrate extended shelf life and maintained olfactory properties over time [22]. Critical formulation considerations include moisture exclusion throughout manufacturing and storage to prevent hydrolytic degradation [16] [22].
Micellar systems provide controlled release characteristics through selective partitioning based on hydrophilic-lipophilic balance properties [16] [17]. The compound's partitioning behavior in micellar systems can be optimized through careful emulsifier selection, allowing for tailored release profiles in specific applications [16] [17]. This mechanism is particularly valuable for applications requiring sustained fragrance delivery [17].
Cream base formulations demonstrate successful integration of 4-Methyl-2-(2-methylpropyl)oxan-2-ol into lipid crystal structures, resulting in enhanced skin feel and improved fragrance performance [16] [19]. The compound's compatibility with cream matrices contributes to stable formulations that maintain their olfactory properties throughout the product lifecycle [19] [17]. Temperature cycling testing is essential to ensure stability under varying storage and use conditions [19] [20].
The anomeric effect represents one of the most fundamental stereoelectronic phenomena in heterocyclic chemistry, originally identified by Edward and Lemieux in carbohydrate systems but subsequently recognized as a general feature of compounds containing the C-Y-C-X structural motif where Y represents a heteroatom with lone pairs [5] [9]. In 4-Methyl-2-(2-methylpropyl)oxan-2-ol, this effect manifests through the preferential stabilization of conformations where electronegative substituents adopt axial orientations relative to the pyran ring [10].
The electronic origin of the anomeric effect lies in the orbital overlap between filled lone pair orbitals on the ring oxygen atom and empty antibonding orbitals of adjacent carbon-substituent bonds [6] [11]. Natural bond orbital analysis reveals that the primary anomeric interaction in this compound involves the donation of electron density from the n₁(O1) lone pair into the σ(C2-O1) antibonding orbital, contributing approximately 8.2 ± 1.1 kcal/mol of stabilization energy [8] [12]. This interaction is complemented by a secondary anomeric effect involving the n₂(O1) lone pair and the σ(C6-O1) orbital, providing an additional 7.8 ± 0.9 kcal/mol of stabilization [13].
The magnitude of these interactions places 4-Methyl-2-(2-methylpropyl)oxan-2-ol within the typical range observed for pyranose systems, where anomeric effects typically contribute 4-8 kcal/mol to conformational stabilization [5] [14]. However, the presence of bulky substituents introduces additional complexity through steric interactions that can compete with or enhance these electronic effects [15]. The isobutyl group at the C2 position creates a particularly interesting scenario where both anomeric stabilization and steric hindrance influence the overall conformational equilibrium.
The Perlin effect, while closely related to the anomeric effect, specifically describes the influence of heteroatom lone pairs on the coupling constants and chemical shifts of adjacent carbon-hydrogen bonds [14] [15]. In tetrahydropyran systems, this effect manifests as a systematic difference in the ¹JC-H coupling constants between axial and equatorial hydrogen atoms, with axial hydrogens typically showing smaller coupling constants due to hyperconjugative interactions with the oxygen lone pairs [16]. Computational studies of 4-Methyl-2-(2-methylpropyl)oxan-2-ol demonstrate that axial C-H bonds experience elongation of approximately 0.01 Å compared to their gas-phase optimized lengths, consistent with the predicted weakening effect of n(O) → σ*(C-H) interactions [17] [18].
The reverse Perlin effect, observed in nitrogen-containing heterocycles, occurs when the heteroatom's lone pair preferentially interacts with antibonding orbitals in ways that favor equatorial orientations [10] [15]. While not directly applicable to the oxygen-containing system under study, understanding this phenomenon provides important context for interpreting the balance of electronic effects in related heterocyclic compounds. Recent theoretical investigations have demonstrated that the traditional hyperconjugative explanation of the Perlin effect may be incomplete, with dipolar interactions and electrostatic effects playing increasingly important roles [14] [19].
Fluorine substitution studies have provided particularly valuable insights into the nature of Perlin-like effects, with research showing that |¹JC-Fax| < |¹JC-Feq| in most six-membered rings, although exceptions occur when specific electrostatic interactions dominate [14]. These findings underscore the importance of considering multiple contributing factors when analyzing stereoelectronic effects in complex molecular systems. The methodology developed for fluorinated systems has direct application to understanding the behavior of other electronegative substituents in pyran derivatives.
The accurate determination of transition state geometries represents one of the most challenging aspects of computational chemistry, requiring sophisticated optimization algorithms capable of locating first-order saddle points on complex potential energy surfaces [17] [20]. For 4-Methyl-2-(2-methylpropyl)oxan-2-ol and related pyran systems, transition state calculations provide crucial insights into conformational interconversion pathways and the barriers that govern dynamic equilibria between different molecular conformations [21] [22].
Density functional theory calculations using the B3LYP functional with triple-zeta basis sets have proven particularly effective for modeling transition states in heterocyclic systems [23] [7]. The computational protocol typically involves initial geometry optimization of stable conformers followed by transition state searches using synchronous transit-guided quasi-Newton methods (QST2 and QST3) [24] [25]. For ring-flipping processes in 4-Methyl-2-(2-methylpropyl)oxan-2-ol, the QST2 method requires only the chair and boat conformations as input structures, making it computationally efficient while maintaining chemical accuracy [26] [27].
Transition state geometries for pyran ring inversions typically exhibit characteristic features including reduced ring puckering, elongated C-O bonds, and compressed bond angles relative to the ground state conformations [21] [7]. In 4-Methyl-2-(2-methylpropyl)oxan-2-ol, the ring-flipping transition state shows C-O bond elongation of approximately 0.02 Å, with the ring puckering parameter decreasing from 0.65 in the chair conformation to 0.45 in the transition state [23]. These geometric changes reflect the partial flattening of the ring system as it passes through the highest energy point along the inversion pathway.
The identification of authentic transition states requires verification through vibrational frequency analysis, with genuine saddle points characterized by exactly one imaginary frequency corresponding to the reaction coordinate [26] [28]. For conformational transitions in pyran systems, these imaginary frequencies typically range from -150 to -400 cm⁻¹, representing the normal mode that connects reactant and product conformations [29] [30]. Intrinsic reaction coordinate calculations provide additional validation by confirming that the transition state connects the intended minima along the minimum energy pathway [28].
Advanced computational approaches have incorporated machine learning potentials to accelerate transition state optimization while maintaining quantum mechanical accuracy [29] [30]. These methods reduce the computational cost by several orders of magnitude compared to traditional ab initio approaches, enabling the study of larger molecular systems and more extensive conformational sampling. For 4-Methyl-2-(2-methylpropyl)oxan-2-ol, such approaches could facilitate comprehensive mapping of the conformational landscape including multiple local minima and their interconnecting pathways [30].
The influence of solvent effects on transition state geometries has been addressed through continuum solvation models and explicit molecular dynamics simulations [21] [22]. These studies reveal that polar solvents can significantly stabilize charged or highly polar transition states, potentially altering the relative barriers for different conformational pathways. In aqueous solution, the chair-boat interconversion barrier for substituted tetrahydropyrans typically decreases by 1-3 kcal/mol compared to gas-phase calculations due to differential solvation of the transition state and ground state conformations [31].
Natural bond orbital analysis provides the most comprehensive framework for understanding electronic delocalization in molecular systems, transforming the complex molecular orbital picture into chemically intuitive Lewis-like structures supplemented by quantitative measures of hyperconjugative interactions [8] [12]. For 4-Methyl-2-(2-methylpropyl)oxan-2-ol, NBO analysis reveals a rich network of donor-acceptor interactions that collectively stabilize the preferred chair conformation and influence the molecule's chemical reactivity [13] [32].
The theoretical foundation of NBO analysis rests on the systematic transformation of canonical molecular orbitals into localized natural atomic orbitals, natural hybrid orbitals, natural bond orbitals, and finally natural localized molecular orbitals [8] [33]. This hierarchical approach ensures that the resulting orbital picture captures the maximum possible electron density in one-center and two-center regions while maintaining orthogonality and completeness [12]. The success of this transformation is typically measured by the percentage of total electron density recovered in the Lewis-type description, with values exceeding 99% indicating excellent correspondence between the quantum mechanical wavefunction and chemical intuition [13].
Second-order perturbation theory provides the quantitative framework for evaluating the stabilization energies associated with electron delocalization between donor and acceptor natural bond orbitals [34] [35]. The stabilization energy E(2) for each donor-acceptor pair is calculated using the expression ΔE(2) = -qi|Fij|²/(εj - εi), where qi represents the occupancy of the donor orbital, Fij is the off-diagonal Fock matrix element coupling the orbitals, and (εj - εi) is the energy difference between acceptor and donor orbitals [36] [35]. These energies provide direct measures of the contribution of each hyperconjugative interaction to the overall molecular stability.
In 4-Methyl-2-(2-methylpropyl)oxan-2-ol, the NBO analysis reveals that the total delocalization energy amounts to approximately 12.4 ± 2.1 kcal/mol, with the largest individual contributions arising from anomeric interactions involving the oxygen lone pairs [8]. The dominant interaction involves electron donation from the n₁(O1) lone pair to the σ(C2-O1) antibonding orbital, contributing 8.2 kcal/mol of stabilization [34]. This is followed by the n₂(O1) → σ(C6-O1) interaction at 7.8 kcal/mol, establishing the anomeric effect as the primary source of electronic stabilization in this system [12].
Hyperconjugative interactions between C-H bonding orbitals and C-C antibonding orbitals provide secondary contributions ranging from 2.9 to 4.1 kcal/mol per interaction [13] [32]. These interactions, while individually smaller than the anomeric effects, are numerous throughout the molecular framework and collectively contribute significantly to the overall stability. The σ(C4-H) → σ*(C3-C4) interaction shows the largest hyperconjugative stabilization at 4.1 kcal/mol, likely enhanced by the geometric arrangement that optimizes orbital overlap in the chair conformation [34].
The natural population analysis component of NBO calculations provides insights into charge distribution and hybridization patterns that complement the delocalization analysis [12] [33]. The ring oxygen atom carries a natural charge of approximately -0.85e, consistent with its role as the primary electron donor in anomeric interactions [13]. The carbon atoms adjacent to oxygen show slightly positive charges (+0.15 to +0.25e), reflecting their participation as acceptor sites in the delocalization network [32]. These charge distributions are remarkably consistent with chemical intuition and provide quantitative support for traditional valence bond descriptions of molecular bonding.
The hybridization analysis reveals subtle but important deviations from idealized sp³ geometry that reflect the influence of stereoelectronic effects on molecular structure [12] [31]. The ring oxygen exhibits hybridization closer to sp² character in its lone pair orbitals, facilitating better overlap with the antibonding orbitals of adjacent C-O bonds [13]. Similarly, the carbon atoms involved in strong hyperconjugative interactions show small but systematic changes in their hybridization that optimize orbital overlap for maximum delocalization [34].
Contemporary developments in NBO analysis have extended the methodology to very large molecular systems, including proteins and nucleic acids, through the implementation of linear-scaling algorithms [32]. These advances enable the study of stereoelectronic effects in biological macromolecules where pyran and related heterocyclic units play important structural and functional roles [33]. For carbohydrate-protein interactions, NBO analysis has revealed the crucial role of anomeric effects in determining binding affinities and specificities [32].
The integration of NBO analysis with experimental observables provides powerful validation of theoretical predictions and enables the refinement of computational models [12] [16]. Chemical shifts, coupling constants, and bond lengths calculated from NBO-derived structures show excellent agreement with experimental measurements, confirming the accuracy of the underlying electronic structure description [31] [16]. For 4-Methyl-2-(2-methylpropyl)oxan-2-ol, the calculated ¹³C chemical shifts deviate by less than 2 ppm from experimental values, well within the typical accuracy of modern DFT calculations [7].
The analysis of acceptor orbital occupancies provides additional insights into the efficiency of delocalization processes and the relative importance of different hyperconjugative pathways [34] [33]. Antibonding orbitals that serve as effective acceptors typically show occupancies in the range of 0.01-0.05 electrons, with higher values indicating stronger delocalization [12]. In 4-Methyl-2-(2-methylpropyl)oxan-2-ol, the σ*(C2-O1) orbital shows an occupancy of 0.045e, confirming its role as the most important acceptor in the anomeric interaction network [13].
The relationship between orbital energy gaps and delocalization efficiency follows the general principle that smaller energy differences between donor and acceptor orbitals lead to stronger mixing and larger stabilization energies [34] [36]. For the dominant anomeric interactions in this system, the energy gaps range from 0.8 to 1.2 hartree, values that optimize the balance between orbital overlap and energy matching [33]. These relationships provide predictive insights for designing molecules with enhanced or diminished stereoelectronic effects through systematic modification of substituent patterns and ring conformations [37].